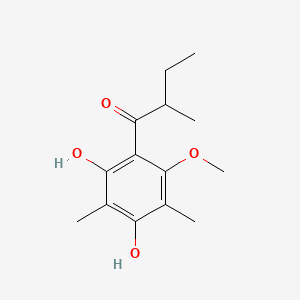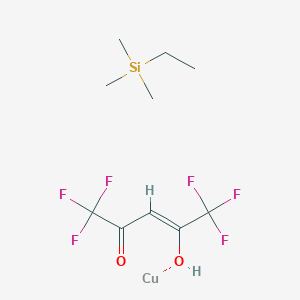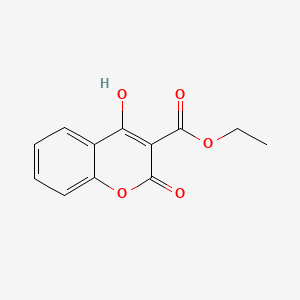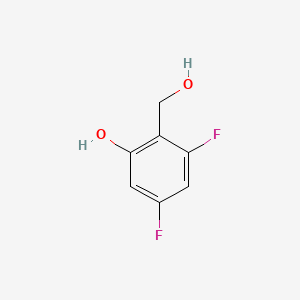
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol is a natural product used in various research fields related to life sciences. It is known for its unique chemical structure and properties, making it a valuable compound for scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol involves several steps, including the use of specific solvents and reagents. Common solvents used in the synthesis include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The reaction conditions typically require careful control of temperature and light exposure to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound is often carried out by specialized biochemical companies. These companies ensure high purity and quality through rigorous quality control processes, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different derivatives of the compound with altered functional groups, while reduction reactions may lead to the formation of simpler compounds.
Applications De Recherche Scientifique
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, the compound is studied for its potential therapeutic effects and pharmacological properties. Additionally, it has industrial applications in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol can be compared with other similar compounds, such as other phloroglucinol derivatives. These compounds share similar chemical structures but may have different functional groups or side chains, leading to variations in their properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
List of Similar Compounds:- 2,6-Dimethyl-3-O-methylphloroglucinol
- 2,6-Dimethyl-4-(2-methylbutyryl)phloroglucinol
- 3-O-methyl-4-(2-methylbutyryl)phloroglucinol
Propriétés
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-6-7(2)11(15)10-13(17)8(3)12(16)9(4)14(10)18-5/h7,16-17H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIYXGPKSPBDTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=C(C(=C(C(=C1OC)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)



![6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine](/img/structure/B593339.png)
![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)
![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)
![Theophylline, [8-3H]](/img/structure/B593345.png)
![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)
![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
